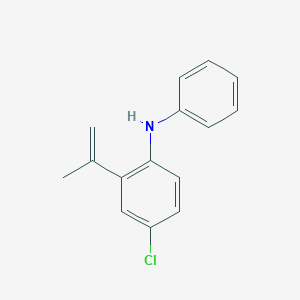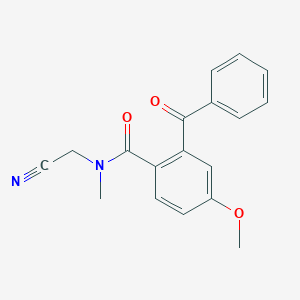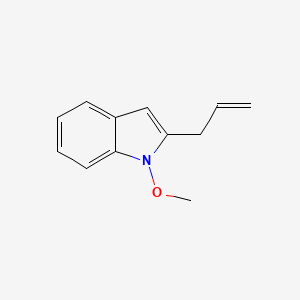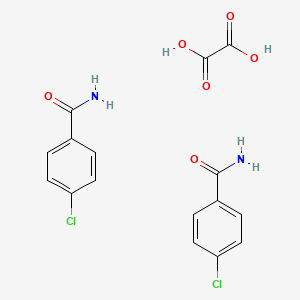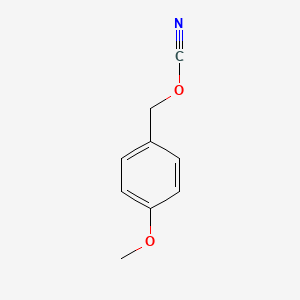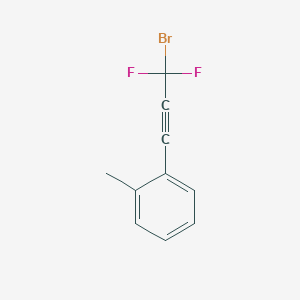
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl-: is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-bromo-3,3-difluoro-1-propynyl group and a methyl group. The unique structural features of this compound make it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with benzene, which is then subjected to a series of reactions to introduce the desired substituents.
Fluorination: The difluoro group is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Alkynylation: The propynyl group is introduced through an alkynylation reaction, often using a palladium-catalyzed coupling reaction.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the bromo and difluoro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Hydroxide, alkoxide, amines.
Major Products
Oxidation Products: Various oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound with fewer halogen atoms.
Substitution Products: Compounds with different substituents replacing the bromo group.
Aplicaciones Científicas De Investigación
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-4-(trifluoromethyl)
- 1-(3-Bromo-3,3-difluoro-1-propynyl)-4-bromobenzene
Uniqueness
Benzene, 1-(3-bromo-3,3-difluoro-1-propynyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromo and difluoro groups, along with the propynyl and methyl groups, makes it a versatile compound for various applications.
Propiedades
Número CAS |
849729-97-1 |
|---|---|
Fórmula molecular |
C10H7BrF2 |
Peso molecular |
245.06 g/mol |
Nombre IUPAC |
1-(3-bromo-3,3-difluoroprop-1-ynyl)-2-methylbenzene |
InChI |
InChI=1S/C10H7BrF2/c1-8-4-2-3-5-9(8)6-7-10(11,12)13/h2-5H,1H3 |
Clave InChI |
IBSJZJCWCOAASX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C#CC(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
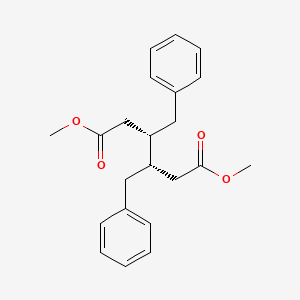
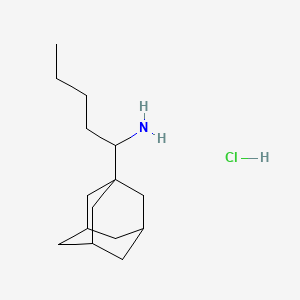
![5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile](/img/structure/B14178157.png)
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
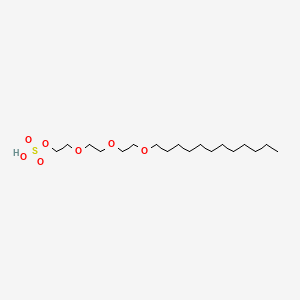
![Benzamide, N-[2-(2,4-dichlorophenyl)ethyl]-4-fluoro-3-nitro-](/img/structure/B14178175.png)
